molecular formula C21H22N2O2 B2891436 N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 852369-08-5

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No.: B2891436
CAS No.: 852369-08-5
M. Wt: 334.419
InChI Key: NUJYZEMCMIVEME-UHFFFAOYSA-N
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Description

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a butyl group, a phenylacetamide moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized by reacting phenylacetic acid with an amine, followed by acylation.

    Coupling Reactions: The final step involves coupling the indole derivative with the phenylacetamide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Reduced products such as N-butyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-phenylacetamide.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide: Another indole derivative with similar structural features.

    N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide analogs: Compounds with slight modifications in the indole ring or the substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-14-23(16-10-6-5-7-11-16)21(25)20(24)19-15(2)22-18-13-9-8-12-17(18)19/h5-13,22H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJYZEMCMIVEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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